molecular formula C31H36F6N6O2 B612230 Evacetrapib CAS No. 1186486-62-3

Evacetrapib

Cat. No.: B612230
CAS No.: 1186486-62-3
M. Wt: 638.6 g/mol
InChI Key: IHIUGIVXARLYHP-UXNJHFGPSA-N
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Preparation Methods

Evacetrapib is synthesized through a series of chemical reactions involving various reagents and conditions. The industrial production of this compound involves optimizing these reaction conditions to ensure high yield and purity .

Biological Activity

Evacetrapib (LY2484595) is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular health. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical trial results, and implications for cardiovascular disease management.

This compound functions by inhibiting CETP, which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this process, this compound increases HDL cholesterol levels while simultaneously decreasing LDL cholesterol levels.

  • In Vitro Activity : this compound has demonstrated potent inhibition of CETP activity with an IC50 of 5.5 nM in human recombinant CETP assays and 26.0 nM in human plasma assays . This is significantly more potent than other CETP inhibitors like torcetrapib and anacetrapib.
  • In Vivo Activity : In double transgenic mouse models expressing human CETP and apolipoprotein A-I, this compound showed an ex vivo CETP inhibition ED50 of less than 5 mg/kg at 8 hours post-administration, leading to significant increases in HDL cholesterol without adverse effects on blood pressure or steroid hormone production .

ACCELERATE Trial

The ACCELERATE trial was a pivotal phase 3 study designed to evaluate the efficacy of this compound in reducing cardiovascular events among high-risk patients. The trial enrolled 12,092 participants with conditions such as acute coronary syndrome, cerebrovascular disease, or diabetes with coronary artery disease.

  • Primary Outcomes : The trial's primary endpoint was the first occurrence of cardiovascular death, myocardial infarction (MI), stroke, coronary revascularization, or hospitalization for unstable angina. Results indicated no significant difference between this compound and placebo groups regarding these outcomes:
    • Cardiovascular Death/MI/Stroke/Revascularization/Unstable Angina : 12.8% (this compound) vs. 12.7% (placebo), p = 0.85 .
  • Lipid Profile Changes : Despite the lack of efficacy in reducing cardiovascular events, this compound significantly improved lipid profiles:
    • HDL Cholesterol : Increased by 133.2% compared to a 1.6% increase with placebo.
    • LDL Cholesterol : Decreased by 31.1% versus a 6.0% increase with placebo .

Safety Profile

This compound was generally well-tolerated, with drug discontinuation rates due to adverse events being similar between the this compound and placebo groups (8.6% vs. 8.7%, p = 0.86) . Importantly, there were no significant increases in blood pressure or cortisol levels compared to torcetrapib, indicating a favorable safety profile .

Pharmacokinetics and Tissue Distribution

Recent studies have shown that this compound can cross the blood-brain barrier, raising questions about its potential roles beyond cardiovascular effects, including implications for neurodegenerative diseases like Alzheimer's . This pharmacokinetic property suggests that CETP inhibition may have broader therapeutic applications.

Summary of Key Findings

ParameterThis compound GroupPlacebo Groupp-value
Cardiovascular Events12.8%12.7%0.85
Mean HDL-C at 30 months104 mg/dl46 mg/dl<0.001
Mean LDL-C at 30 months55 mg/dl84 mg/dl<0.001
All-cause Mortality3.8%4.1%0.06
Drug Discontinuation due to AEs8.6%8.7%0.86

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Evacetrapib, and how is its CETP inhibitory activity quantified in vitro?

this compound selectively inhibits cholesteryl ester transfer protein (CETP), a key regulator of HDL and LDL cholesterol metabolism. Its potency is quantified via IC50 values, which measure the concentration required to inhibit 50% of CETP activity. In human plasma, this compound demonstrates an IC50 of 26 nM, as validated through enzymatic assays using fluorogenic substrates . Researchers should design dose-response experiments with controls for plasma matrix effects and validate results using orthogonal methods like ELISA or radiolabeled CETP activity assays.

Q. Which preclinical models are most suitable for studying this compound’s in vivo efficacy?

Transgenic mouse models expressing human CETP and ApoAI are widely used to evaluate this compound’s HDL-C elevation effects. For example, oral administration of 30 mg/kg this compound in dual-transgenic mice achieves >98% CETP inhibition at 8 hours post-dosing, with HDL-C increases of 129.7% . Researchers should note species-specific pharmacokinetic differences: Zucker diabetic obese rats showed no blood pressure changes at doses up to 200 mg/kg, unlike earlier CETP inhibitors .

Q. How should researchers design experiments to assess this compound’s selectivity and off-target effects?

  • Selectivity : Screen against related lipid-transfer proteins (e.g., PLTP) using competitive binding assays.
  • Off-target profiling : Test for adrenal steroidogenesis effects (e.g., cortisol/aldosterone synthesis in H295R cells) at concentrations ≤10 µM .
  • Dose-ranging : Include ED50 calculations (e.g., 3.5–4.1 mg/kg in mice) and compare with toxicity thresholds .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound’s potent HDL-C elevation and its lack of cardiovascular benefit in clinical trials?

Despite robust CETP inhibition and HDL-C increases in preclinical models, this compound failed to reduce cardiovascular events in phase III trials. Methodological considerations:

  • Lipoprotein functionality : HDL-C quantity ≠ quality. Use FPLC and cholesterol efflux assays to assess HDL function .
  • Trial design : Evaluate confounding factors like baseline LDL-C levels and concomitant statin therapy.
  • Mechanistic disconnects : CETP inhibition may not address reverse cholesterol transport bottlenecks in humans .

Q. What statistical approaches are critical for analyzing dose-response variability in this compound studies?

  • Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate ED50/IC50 with 95% confidence intervals.
  • Inter-study variability : Account for differences in transgenic model stability (e.g., CETP expression levels) and pharmacokinetic parameters .
  • Meta-analysis : Pool data from multiple preclinical studies to identify outliers and refine potency estimates.

Q. How should researchers optimize experimental protocols to ensure reproducibility of this compound’s effects?

  • Standardize assays : Use identical substrates (e.g., human plasma vs. recombinant CETP) and incubation times.
  • Blinding : Implement double-blinding in animal studies to reduce bias in endpoint measurements (e.g., HDL-C quantification).
  • Data transparency : Report negative results (e.g., blood pressure neutrality in rats) to avoid publication bias .

Q. Methodological Tables

Table 1. Key Pharmacodynamic Parameters of this compound

ParameterIn Vitro (Human Plasma)In Vivo (Transgenic Mice)
IC50/ED5026 nM3.5–4.1 mg/kg
HDL-C ElevationN/A129.7% (30 mg/kg, 8h)
CETP Inhibition98.6% (8h)>98% (8h)
Blood Pressure EffectNot applicableNo change (≤200 mg/kg)
Data sourced from .

Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overreliance on HDL-C metricsInclude functional assays (e.g., cholesterol efflux).
Ignoring species differencesUse humanized models for translational relevance.
Incomplete dose-rangingConduct pilot studies to define ED50/toxicity thresholds.

Properties

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIUGIVXARLYHP-UXNJHFGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36F6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186486-62-3
Record name Evacetrapib [USAN:INN]
Source ChemIDplus
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Record name Evacetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11655
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Record name TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID
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Record name EVACETRAPIB
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